N-[Bis(methylthio)methylene]glycine methyl ester

Catalog No.
S1899580
CAS No.
58091-08-0
M.F
C6H11NO2S2
M. Wt
193.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Bis(methylthio)methylene]glycine methyl ester

CAS Number

58091-08-0

Product Name

N-[Bis(methylthio)methylene]glycine methyl ester

IUPAC Name

methyl 2-[bis(methylsulfanyl)methylideneamino]acetate

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

InChI

InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3

InChI Key

XZAPFOKZCXRSDH-UHFFFAOYSA-N

SMILES

COC(=O)CN=C(SC)SC

Canonical SMILES

COC(=O)CN=C(SC)SC

N-[Bis(methylthio)methylene]glycine methyl ester, with the chemical formula C6H11NO2S2C_6H_{11}NO_2S_2 and CAS number 58091-08-0, is a derivative of glycine characterized by the presence of two methylthio groups. This compound is notable for its unique structural features, which confer distinct chemical reactivity compared to other amino acid derivatives. The dual methylthio groups enhance its nucleophilic properties, making it a versatile reagent in organic synthesis and various

Here's what we can glean from available sources:

  • Chemical Derivative

    N-BMGME is classified as a derivative of the amino acid glycine []. Glycine itself is a fundamental building block of proteins and plays a role in various biological processes []. Studying derivatives of glycine can provide insights into protein function and potentially lead to the development of new drugs or therapies.

  • Potential Applications

    Some vendors advertise N-BMGME as a "chemical raw material" with "considerable potential across diverse applications" including medical research []. However, there's an absence of scientific publications directly exploring N-BMGME's use in specific research areas.

  • Future Research

    Given N-BMGME's structural similarity to glycine, researchers might investigate its potential interactions with biological systems. This could involve studying its impact on cellular processes, enzyme activity, or other areas relevant to human health.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction to yield thiol derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the methylthio groups can be replaced by other nucleophiles under basic conditions .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideVaries with specific oxidants
ReductionLithium aluminum hydrideAnhydrous conditions preferred
SubstitutionAmines, thiolsBasic conditions

Research indicates that N-[Bis(methylthio)methylene]glycine methyl ester exhibits biological activity relevant to its use in drug development and as a potential therapeutic agent. Its ability to influence various biochemical pathways makes it a candidate for studies related to metabolic processes and cellular functions .

The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester typically involves the following steps:

  • Formation of Intermediate: Carbon disulfide reacts with methyl glycinate to create an intermediate compound.
  • Methylation: The intermediate is then methylated using iodomethane to yield the final product .

Synthetic Route Overview

  • Reactants: Carbon disulfide, methyl glycinate, and iodomethane.
  • Key Steps:
    • Combine carbon disulfide with methyl glycinate.
    • Methylate the resulting intermediate with iodomethane.

N-[Bis(methylthio)methylene]glycine methyl ester has a variety of applications in scientific research:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfur-containing compounds.
  • Peptide Synthesis: Employed in solution-phase peptide synthesis.
  • Catalysis: Acts as a catalyst in specific organic reactions.
  • Drug Development: Investigated for potential pharmaceutical applications .

Interaction studies involving N-[Bis(methylthio)methylene]glycine methyl ester focus on its reactivity with various biological molecules and its role in influencing metabolic pathways. The compound's unique structure allows it to interact with different nucleophiles, which may lead to the development of new therapeutic agents or enhance existing drug formulations .

Several compounds share structural similarities with N-[Bis(methylthio)methylene]glycine methyl ester. Here are some comparable compounds:

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • N-Benzyl-L-proline ethyl ester
  • N-Boc-cis-4-Fluoro-L-proline methyl ester

Uniqueness

N-[Bis(methylthio)methylene]glycine methyl ester is distinguished by its dual methylthio groups, which provide enhanced reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of

XLogP3

1.8

Dates

Modify: 2023-08-16

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